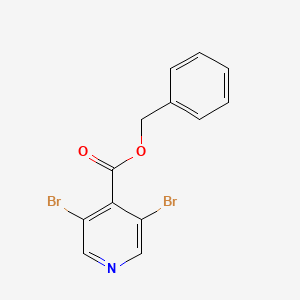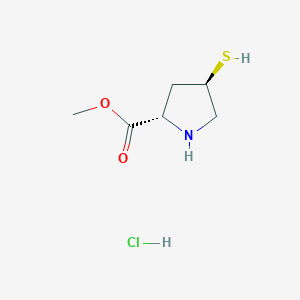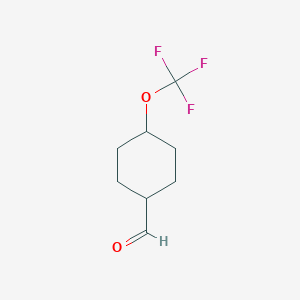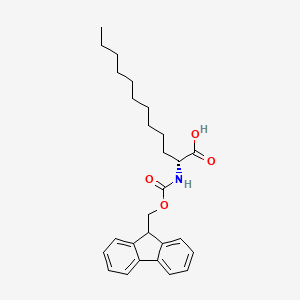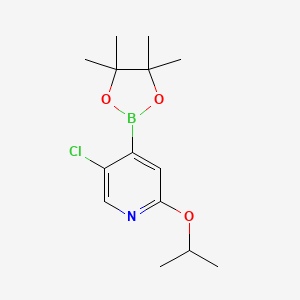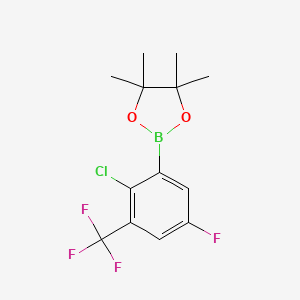
2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid pinacol ester
Overview
Description
The compound you’re asking about seems to be a derivative of 2-Chloro-5-(trifluoromethyl)benzoic acid . This parent compound is used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of a similar compound, 2-Chloro-3-(trifluoromethyl)benzoic acid, has a molecular formula of C8H4ClF3O2 . The exact structure of “2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid pinacol ester” might differ due to the presence of the pinacol ester group.Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 2-Chloro-3-(trifluoromethyl)benzoic acid, include a density of 1.5±0.1 g/cm3, boiling point of 280.3±40.0 °C at 760 mmHg, and a flash point of 123.3±27.3 °C .Scientific Research Applications
2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid pinacol ester has been used in a variety of scientific research applications, such as in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. Additionally, this compound has been used as a catalyst in cross-coupling reactions, as well as for the synthesis of peptides.
Mechanism of Action
Target of Action
It’s known that similar organoboron compounds are often used in suzuki-miyaura cross-coupling reactions , which suggests that its targets could be various organic compounds that undergo carbon-carbon bond formation.
Mode of Action
The compound likely interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura cross-coupling reactions . In this process, the organoboron compound transfers a formally nucleophilic organic group from boron to a transition metal, such as palladium . This forms a new metal-carbon bond, enabling the coupling of two organic groups .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura cross-coupling pathway . This pathway is widely used in organic synthesis for the formation of carbon-carbon bonds, contributing to the synthesis of a variety of complex organic compounds . The downstream effects of this pathway can vary widely depending on the specific reactants and conditions used.
Pharmacokinetics
It’s known that pinacol boronic esters, a class of compounds to which this compound belongs, are generally stable and readily prepared . This suggests that they could have favorable bioavailability. Their susceptibility to hydrolysis, especially at physiological ph, could influence their stability and hence their pharmacokinetic properties .
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling . This can lead to the synthesis of a wide variety of complex organic compounds, depending on the specific reactants used. The molecular and cellular effects of these compounds can vary widely.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the pH of the environment can affect the compound’s susceptibility to hydrolysis . Additionally, the presence of transition metals, such as palladium, is crucial for the compound’s involvement in Suzuki-Miyaura cross-coupling reactions . The temperature and solvent used can also influence the reaction conditions and thus the compound’s efficacy .
Advantages and Limitations for Lab Experiments
The main advantage of using 2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid pinacol ester in laboratory experiments is its stability and non-volatility. Additionally, this compound is relatively inexpensive and easy to obtain. However, this compound is not suitable for reactions that require high temperatures or pressures, as it can decompose at these conditions.
Future Directions
The potential future directions for 2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid pinacol ester are numerous. For example, this compound could be used in the synthesis of compounds with potential therapeutic applications, such as anti-inflammatory and anti-cancer drugs. Additionally, this compound could be used in the synthesis of compounds with potential applications in agriculture, such as herbicides and insecticides. Additionally, this compound could be used in the synthesis of compounds with potential applications in materials science, such as polymers and nanomaterials. Finally, this compound could be used in the synthesis of compounds with potential applications in biotechnology, such as enzymes and proteins.
Synthesis Methods
2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid pinacol ester can be synthesized through a three-step process involving the reaction of 3-chloro-5-fluoro-2-methylbenzoic acid with trifluoromethanesulfonic anhydride, followed by the reaction of the resulting product with pinacol in the presence of a base such as potassium carbonate. The final product is then purified through recrystallization.
Safety and Hazards
properties
IUPAC Name |
2-[2-chloro-5-fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BClF4O2/c1-11(2)12(3,4)21-14(20-11)9-6-7(16)5-8(10(9)15)13(17,18)19/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWHKVXPPZDROO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BClF4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001122659 | |
| Record name | 1,3,2-Dioxaborolane, 2-[2-chloro-5-fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001122659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2121515-04-4 | |
| Record name | 1,3,2-Dioxaborolane, 2-[2-chloro-5-fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121515-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-[2-chloro-5-fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001122659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










